molecular formula C16H19N3O2S B2858910 N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2-(thiophen-2-yl)acetamide CAS No. 2034223-43-1

N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2-(thiophen-2-yl)acetamide

Cat. No. B2858910
CAS RN: 2034223-43-1
M. Wt: 317.41
InChI Key: VKBBHBQGLYMAQP-JOCQHMNTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2-(thiophen-2-yl)acetamide is a chemical compound that belongs to the class of cyclohexylamides. This compound has been synthesized and studied for its potential use in scientific research applications, particularly in the field of pharmacology.

Scientific Research Applications

Pyrazine Derivatives in Medicinal Chemistry

Pyrazine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. A concise review on the synthesis of pyrazine heterocycles highlights their importance as pharmacophores in biologically active compounds. These derivatives exhibit diverse biological activities, including anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV properties. Their role as useful synthons in organic synthesis further underscores their significance in drug development and the exploration of novel therapeutic agents (Dar & Shamsuzzaman, 2015).

Thiophene Analogues and Carcinogenicity Studies

Thiophene analogues of known carcinogens have been synthesized and evaluated for potential carcinogenicity. This research avenue is crucial for understanding the structural determinants of carcinogenicity and designing safer chemical entities. The evaluation of thiophene analogues of benzidine and 4-aminobiphenyl provided insights into their activity profiles in vitro, contributing to the broader understanding of carcinogenic risks associated with certain structural motifs (Ashby et al., 1978).

properties

IUPAC Name

N-(4-pyrazin-2-yloxycyclohexyl)-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S/c20-15(10-14-2-1-9-22-14)19-12-3-5-13(6-4-12)21-16-11-17-7-8-18-16/h1-2,7-9,11-13H,3-6,10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKBBHBQGLYMAQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)CC2=CC=CS2)OC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2-(thiophen-2-yl)acetamide

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